![molecular formula C8H7ClO2 B1590457 4-Chloro-2-methoxybenzaldehyde CAS No. 53581-86-5](/img/structure/B1590457.png)
4-Chloro-2-methoxybenzaldehyde
Overview
Description
4-Chloro-2-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxy group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxybenzaldehyde can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This involves the chlorination of 2-methoxybenzaldehyde using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The reaction proceeds via the formation of a chloronium ion, which then substitutes the hydrogen atom at the para position relative to the methoxy group.
Vilsmeier-Haack Reaction: This method involves the formylation of 4-chloro-2-methoxytoluene using a Vilsmeier reagent, which is typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction yields this compound after hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-chloro-2-methoxybenzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-chloro-2-methoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. For example, reaction with ammonia (NH3) can yield 4-methoxy-2-aminobenzaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products:
Oxidation: 4-Chloro-2-methoxybenzoic acid.
Reduction: 4-Chloro-2-methoxybenzyl alcohol.
Substitution: 4-Methoxy-2-aminobenzaldehyde.
Scientific Research Applications
4-Chloro-2-methoxybenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
Industry: this compound is used in the production of dyes, fragrances, and flavoring agents. It is also employed in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxybenzaldehyde depends on its specific application. In general, the compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group influences its reactivity and interaction with other molecules.
Molecular Targets and Pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles.
Enzyme Inhibition: In biological systems, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
4-Chloro-2-methoxybenzaldehyde can be compared with other similar compounds, such as:
4-Chloro-2-methylbenzaldehyde: This compound has a methyl group instead of a methoxy group, which affects its reactivity and applications.
4-Methoxybenzaldehyde: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
2-Chloro-4-methoxybenzaldehyde: The positions of the chlorine and methoxy groups are reversed, leading to variations in chemical behavior.
Uniqueness: The unique combination of the chlorine atom and methoxy group in this compound imparts specific electronic and steric effects, making it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.
Biological Activity
4-Chloro-2-methoxybenzaldehyde (C8H7ClO2) is an aromatic aldehyde that has garnered attention for its diverse biological activities. This compound, characterized by a chloro and methoxy group on a benzene ring, has been studied for its potential applications in medicinal chemistry, including antibacterial, antifungal, and anticancer activities. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C8H7ClO2
- Molecular Weight : 172.59 g/mol
- CAS Number : 16766-30-6
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. One study demonstrated that this compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 512 µg/ml, suggesting its potential as an alternative treatment for MRSA infections .
Table 1: Antibacterial Efficacy of this compound
Bacterial Strain | MIC (µg/ml) | MBC (µg/ml) |
---|---|---|
Methicillin-resistant S. aureus | 512 | 1024 |
Escherichia coli | 256 | 512 |
Pseudomonas aeruginosa | 128 | 256 |
Antifungal Activity
This compound has also shown promising antifungal activity. In a comparative study, it was found to be effective against various fungal pathogens, including Fusarium graminearum, with a notable ability to disrupt cell membranes and inhibit mycotoxin production .
Table 2: Antifungal Efficacy Against Fungal Pathogens
Fungal Strain | MIC (µg/ml) |
---|---|
Fusarium graminearum | 64 |
Candida albicans | 32 |
Aspergillus niger | 128 |
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies showed that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells .
Table 3: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
A549 (Lung Cancer) | 15 |
HeLa (Cervical Cancer) | 12 |
The biological activity of this compound is attributed to its ability to interact with cellular components. Its mechanism includes:
- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial and fungal membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and inducing oxidative stress.
- Synergistic Effects : When combined with other antibiotics or antifungals, it enhances their efficacy against resistant strains .
Case Studies
- Study on MRSA : A recent study published in Applied Microbiology examined the effects of this compound on MRSA biofilms. The compound was found to dislodge up to 80% of preformed biofilms at certain concentrations, suggesting a potential application in treating chronic infections associated with biofilm formation .
- Antifungal Efficacy : Another research highlighted its effectiveness against Fusarium spp., demonstrating that it not only inhibited fungal growth but also reduced mycotoxin levels significantly during wheat grain storage .
Properties
IUPAC Name |
4-chloro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBZHFWJBYTRNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551506 | |
Record name | 4-Chloro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53581-86-5 | |
Record name | 4-Chloro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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